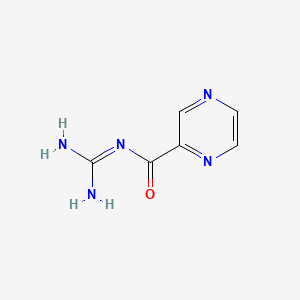

2-Pyrazinoylguanidine

Vue d'ensemble

Description

Synthesis Analysis

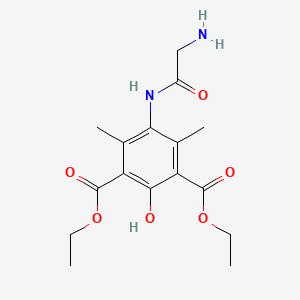

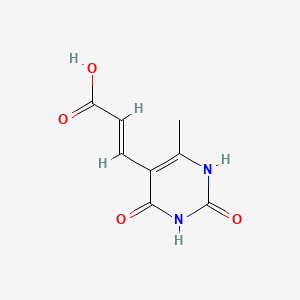

2-Pyrazinoylguanidine has been developed as a novel compound with significant antihypertensive, hypoglycemic, and lipolytic effects. It is an analog of the potassium-sparing diuretic amiloride, with modifications that enhance its beneficial effects in diabetic patients (Vesell & Beyer, 2000). The synthesis of related compounds and the exploration of their structural and antioxidant properties provide insights into the versatility and potential applications of guanidine derivatives (Packiaraj et al., 2016).

Molecular Structure Analysis

The molecular structure of PZG and related compounds has been elucidated through various analytical techniques, including IR spectroscopy, TG-DTA, and single-crystal X-ray diffraction. These studies reveal the complex hydrogen-bonded assemblies associated with these structures and highlight the role of the hydrazinic moiety in their activities (Packiaraj et al., 2016).

Chemical Reactions and Properties

PZG's ability to affect blood pressure, glucose, and lipid metabolism has been extensively studied, revealing its potential as a beneficial agent in treating hypertension and type 2 diabetes mellitus. Its effects on metabolic parameters in diabetic patients and animal models suggest mechanisms that could be exploited for therapeutic purposes (Vesell & Beyer, 2000).

Physical Properties Analysis

While specific studies on the physical properties of 2-Pyrazinoylguanidine are limited in the literature, related research on guanidine derivatives provides insights into their thermal stability, phase behavior, and fluorescence emission, which are critical for understanding the compound's potential applications beyond pharmacology (Packiaraj et al., 2016).

Chemical Properties Analysis

The chemical properties of 2-Pyrazinoylguanidine, including its reactivity, stability, and interactions with biological systems, play a crucial role in its pharmacological effects. Studies highlight its ability to modulate glucose and lipid metabolism, offering a promising approach for managing conditions like diabetes and hypertension (Vesell & Beyer, 2000).

Applications De Recherche Scientifique

Treatment of Renal Insufficiency and Hypertension : PZG has been shown to reduce elevated serum concentrations of urea, triglycerides, and cholesterol in patients with renal insufficiency, without affecting serum potassium or glucose concentrations. It has antihypertensive effects and is well-tolerated by patients (Beyer et al., 1993). Another study confirmed PZG's ability to reduce systolic blood pressure and heart rate, as well as lower total serum cholesterol and LDL in subjects with hypertension and hypercholesterolemia (Chambers et al., 1992).

Adjunct in Diabetes Mellitus Treatment : PZG is proposed for use as an adjunct in treating hypertensive patients with type 2 diabetes mellitus. It shows promise in reducing hyperglycemia and hyperlipidemia, common in diabetic patients (Vesell & Beyer, 2000).

Effects on Glucose-Fatty Acid Cycle : Studies indicate that PZG can reduce hyperglycemia, hyperinsulinemia, and hyperlipidemia in patients with non-insulin-dependent diabetes mellitus (NIDDM). It also seems to regulate the glucose-fatty acid cycle toward a more normal level in these patients (Vesell et al., 1993).

Metabolic Effects in Diabetic Rats : PZG has shown significant metabolic effects in animal models, particularly in diabetic rats, where it reduced plasma concentrations of glucose, triglycerides, nonesterified fatty acids, cholesterol, and glucagon (A-Rahim et al., 1996).

Potential in Cystic Fibrosis Treatment : PZG has been investigated for its use in treating cystic fibrosis. Novel dimeric pyrazinoylguanidines, related to PZG, have shown potential in treating this condition with improved potency and reduced toxicity (Kumar et al., 2015).

Cancer Therapy Potential : Pyrazinoylguanidine-type NHE1 inhibitors, related to PZG, have been found to inhibit the growth and survival of cancer cell spheroids, indicating a novel application of these compounds in anticancer therapy (Rolver et al., 2020).

Pharmacokinetics and Metabolism : The pharmacokinetics and metabolism of PZG and its analogs have been studied in humans and animals, providing crucial insights into its absorption, distribution, metabolism, and excretion (Passananti et al., 1992).

Orientations Futures

Propriétés

IUPAC Name |

N-(diaminomethylidene)pyrazine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N5O/c7-6(8)11-5(12)4-3-9-1-2-10-4/h1-3H,(H4,7,8,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNBSDCKJFDZMHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=N1)C(=O)N=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40209151 | |

| Record name | 2-Pyrazinoylguanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40209151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Pyrazinoylguanidine | |

CAS RN |

60398-24-5 | |

| Record name | 2-Pyrazinoylguanidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060398245 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Pyrazinoylguanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40209151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PYRAZINOYLGUANIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G15V730JCM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2h-Tetrazol-5-yl)indeno[1,2-b]pyran-4(5h)-one](/img/structure/B1201135.png)

![4-tert-Butylcalix[6]arene](/img/structure/B1201145.png)

![Benzamide, 4-[(1-methyl-6-nitro-4(1H)-quinolinylidene)amino]-N-[4-[(1-methyl-4(1H)-pyridinylidene)amino]phenyl]-](/img/structure/B1201150.png)

![1-[3-[(8-methyl-5H-pyrimido[5,4-b]indol-4-yl)amino]propyl]-2-pyrrolidinone](/img/structure/B1201156.png)